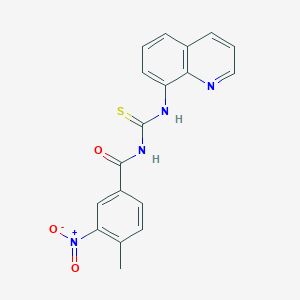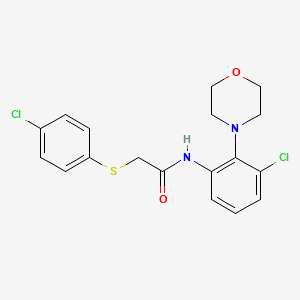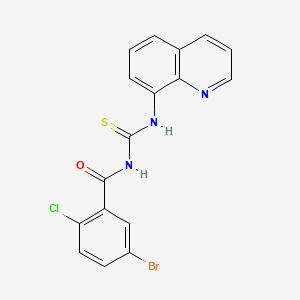
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide
Vue d'ensemble
Description
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide typically involves multiple steps, starting with the preparation of the quinoline scaffold. One common method is the cyclization of 2-aminobenzylamine with glycerol and sulfuric acid to form quinoline. The quinoline derivative is then functionalized with a nitro group at the 3-position and a methyl group at the 4-position through nitration and alkylation reactions, respectively.
The next step involves the introduction of the carbamothioyl group. This can be achieved by reacting the quinoline derivative with thiophosgene and an amine, followed by coupling with 4-methyl-3-nitrobenzoyl chloride to form the final product. The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Coupling Reactions: The quinoline moiety can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, and ethanol as a solvent.
Substitution: Electrophiles such as halogens or sulfonyl chlorides, with Lewis acids as catalysts.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and organic solvents like toluene or DMF.
Major Products
Reduction: 4-methyl-3-amino-N-(quinolin-8-ylcarbamothioyl)benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Complex quinoline-based structures with extended conjugation.
Applications De Recherche Scientifique
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular pathways, such as topoisomerases, which are essential for DNA replication and repair.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-3-nitro-N-(quinolin-8-yl)benzamide: Lacks the carbamothioyl group, resulting in different reactivity and biological activity.
3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide: Lacks the methyl group, which may affect its electronic properties and reactivity.
4-methyl-N-(quinolin-8-ylcarbamothioyl)benzamide:
Uniqueness
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide is unique due to the presence of both the nitro and carbamothioyl groups, which confer distinct electronic and steric properties. These functional groups enhance its reactivity and potential for diverse applications in various fields of research.
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(quinolin-8-ylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-11-7-8-13(10-15(11)22(24)25)17(23)21-18(26)20-14-6-2-4-12-5-3-9-19-16(12)14/h2-10H,1H3,(H2,20,21,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPVALSBOHQIDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(benzyloxy)-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B3603507.png)
![3-chloro-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-ethoxybenzamide](/img/structure/B3603511.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-5-(2,3-dichlorophenyl)furan-2-carboxamide](/img/structure/B3603528.png)
![2-(4-bromophenoxy)-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B3603529.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3603533.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3603539.png)

![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B3603549.png)

![5-(4-bromophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B3603569.png)
![N-({[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B3603584.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B3603594.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B3603596.png)
![N-({[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3603597.png)
